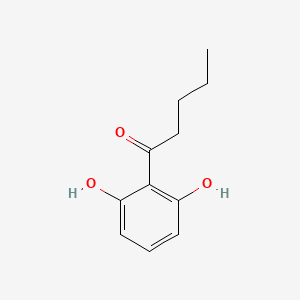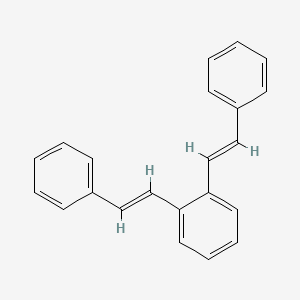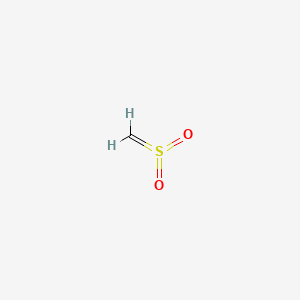
Aurantiamide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurantiamide acetate is a natural product found in Orthosiphon, Tripterygium wilfordii, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacokinetics and Biodistribution
Aurantiamide acetate is a primary active constituent of Portulaca oleracea L. (purslane), known for its biological activities. A study by Chen et al. (2016) examined the pharmacokinetic and biodistribution properties of aurantiamide acetate in rats. This research established its rapid absorption and varied metabolism in different organ tissues, with significant reduction in concentrations 4 hours after administration, leaving no long-term tissue accumulation. This is crucial for understanding its pharmacological profile and potential therapeutic applications (Chen et al., 2016).
Cathepsin Inhibition
Aurantiamide acetate was identified as a selective inhibitor of cysteine proteinases, particularly cathepsin L and B, by Isshiki et al. (2001). This discovery is significant in the context of disease states where cathepsin activity is a factor, providing a potential pathway for therapeutic intervention (Isshiki et al., 2001).
Anti-Tumor Effects in Malignant Gliomas
Research by Yang et al. (2015) revealed that aurantiamide acetate can suppress the growth of malignant gliomas, both in vitro and in vivo. This effect was linked to its ability to block autophagic flux, making it a promising candidate for glioma treatment strategies (Yang et al., 2015).
Anti-Trypanosomal Activity
The compound has been evaluated for its bioactivity against the African trypanosome, Trypanosoma brucei brucei, with moderate effectiveness demonstrated by Igoli et al. (2014). This research contributes to the search for new treatments for trypanosomiasis (Igoli et al., 2014).
Potential COVID-19 Treatment
Sengupta (2020) discussed the identification of aurantiamide acetate as a potential protease inhibitor against COVID-19, highlighting its antiviral research applications (Sengupta, 2020).
Lung Inflammation and Acute Lung Injury
Aurantiamide acetate demonstrated protective effects in a mouse model of acute lung injury (ALI) induced by lipopolysaccharides, as shown by Fang et al. (2022). This suggests its potential as a therapeutic agent for ALI (Fang et al., 2022).
Anti-Neuroinflammatory Effect
Yoon et al. (2014) identified aurantiamide acetate's anti-neuroinflammatory properties, demonstrating its inhibition of NF-κB and MAPK pathways in microglial cells. This insight is valuable for neurodegenerative disease research (Yoon et al., 2014).
Propriétés
Formule moléculaire |
C27H28N2O4 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1 |
Clé InChI |
VZPAURMDJZOGHU-LOSJGSFVSA-N |
SMILES isomérique |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Synonymes |
asperglaucide aurantiamide acetate lyciumamide N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate N-benzoyl-Phe-Phe-ol-acetate N-benzoylphenylalanylphenylalinol acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)



![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)



![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)